1-Bromo-1,1,2,2,3-pentadeuteriobutane
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Overview
Description
Synthesis Analysis
The synthesis of deuterated bromobutanes, including compounds similar to 1-Bromo-1,1,2,2,3-pentadeuteriobutane, often involves the use of deuterated reagents or isotopic exchange reactions. An example is the synthesis of 1-bromobutane from n-butyl alcohol, phosphorus, and liquid bromine, where deuterated analogs can be produced by using deuterated alcohol or through isotopic exchange in the reaction medium (Jun, 2012).
Molecular Structure Analysis
The mass spectra and vibrational analysis of deuterated bromobutanes provide insights into the molecular structure of 1-Bromo-1,1,2,2,3-pentadeuteriobutane. The mass spectra of deuterated bromobutanes show specific cracking patterns and hydrogen-deuterium exchange in ions, which help in understanding the structural aspects of the molecule (Mcfadden & Lounsbury, 1962).
Chemical Reactions and Properties
1-Bromo-1,1,2,2,3-pentadeuteriobutane undergoes various chemical reactions, such as solvolysis, which can be studied to understand the reactivity and stability of the compound. For example, solvolysis of 1-bromobicyclo[1.1.1]pentane provides insights into the reaction mechanisms and the stability of cationic intermediates (Della & Taylor, 1990).
Scientific Research Applications
Bromoform and Atmospheric Chemistry
Bromoform (CHBr3) is a significant source of atmospheric organic bromine, impacting the troposphere and lower stratosphere's chemistry. Research has focused on bromoform's sea-to-air flux, originating from macroalgal and planktonic sources, emphasizing its role in atmospheric chemistry, distributions, and sources and sinks in the ocean. This work underscores the importance of understanding halogenated compounds like bromoform in atmospheric processes, which may also apply to the broader class of brominated substances including "1-Bromo-1,1,2,2,3-pentadeuteriobutane" in atmospheric science research (Quack & Wallace, 2003).
Brominated Flame Retardants
A critical review on novel brominated flame retardants (NBFRs) highlights their occurrence in indoor air, dust, consumer goods, and food, discussing the increasing application of NBFRs and the need for more research on their occurrence, environmental fate, and toxicity. This review points out the gaps in knowledge for several NBFRs, emphasizing the importance of developing optimized analytical methods and further research on indoor environments and potential leaching. This context is relevant for understanding the environmental and health implications of brominated compounds, including "1-Bromo-1,1,2,2,3-pentadeuteriobutane," especially in the context of their use as flame retardants (Zuiderveen, Slootweg, & de Boer, 2020).
Mutagenicity and Toxicity Assessment
The mutagenicity of bromate, a compound related to brominated organic substances, has implications for cancer risk assessment. Research in this area focuses on bromate as a rodent carcinogen formed as a drinking water disinfection by-product and used in some food and consumer products. This work on the mutagenicity of bromate and its implications for human health risk highlights the critical need for understanding the genetic and chromosomal impacts of brominated compounds, which could extend to compounds like "1-Bromo-1,1,2,2,3-pentadeuteriobutane" in toxicological studies (Moore & Chen, 2006).
Safety And Hazards
properties
IUPAC Name |
1-bromo-1,1,2,2,3-pentadeuteriobutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i2D,3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPKRYCTPRNTB-DEGKJAQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)C([2H])([2H])C([2H])([2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1,2,2,3-pentadeuteriobutane |
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